![molecular formula C11H8Cl2N2OS2 B492722 1-(3,4-Dichlorophenyl)-2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)ethanone CAS No. 671200-48-9](/img/structure/B492722.png)
1-(3,4-Dichlorophenyl)-2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)ethanone
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Description
The compound “1-(3,4-Dichlorophenyl)-2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)ethanone” is a derivative of 1,3,4-thiadiazole . The 1,3,4-thiadiazole nucleus is a common and integral feature of a variety of natural products and medicinal agents . It is present as a core structural component in an array of drug categories such as antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular agents .
Synthesis Analysis
The synthesis of this compound involves the reaction of 5-methyl-1,3,4-thiadiazole-2-thiol with 1-(3,4-dichlorophenyl)ethanone . The yield of this reaction was reported to be 56.3% .Molecular Structure Analysis
The molecular structure of 1-(3,4-Dichlorophenyl)-2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)ethanone includes a 5-membered thiadiazole ring system containing a sulfur atom and two-electron donor nitrogen system .Chemical Reactions Analysis
The 1,3,4-thiadiazole derivatives have shown a broad spectrum of activity against various pathogens, and extensive research has been performed on the synthesis of new potent antibacterial and antifungal agents .Physical And Chemical Properties Analysis
The melting point of this compound was reported to be between 110-112 °C . The 1H NMR (CDCl3, 500 MHz) δ: 4.80 (s, 2H, SCH2), 5.75 (s, 2H, TrCH2), 8.01–7.40 (m, 4H, ArH), 8.02 (s, 1H, TrH), 8.27 (s, 1H, TrH) .Future Directions
properties
IUPAC Name |
1-(3,4-dichlorophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2OS2/c1-6-14-15-11(18-6)17-5-10(16)7-2-3-8(12)9(13)4-7/h2-4H,5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGXSNKALGNISFL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)SCC(=O)C2=CC(=C(C=C2)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dichlorophenyl)-2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)ethanone |
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